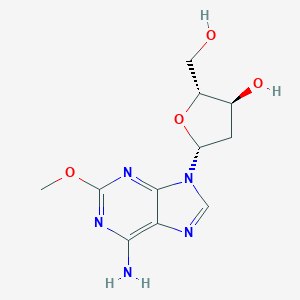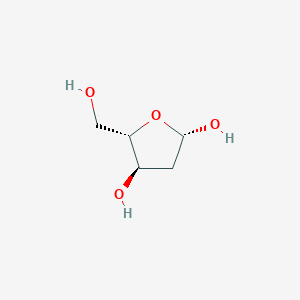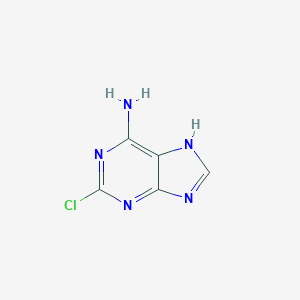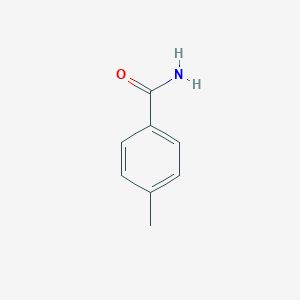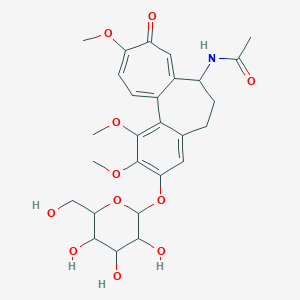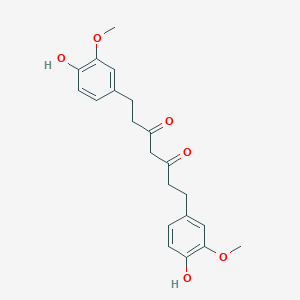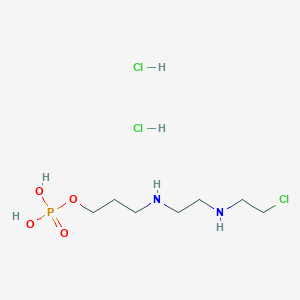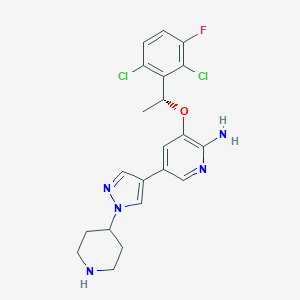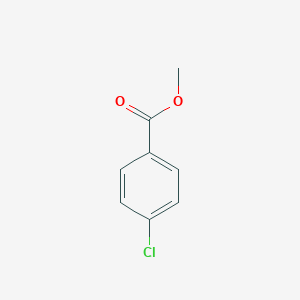
Methyl-4-chlorbenzoat
Übersicht
Beschreibung
Methyl 4-chlorobenzoate is an organic compound with the molecular formula C8H7ClO2. It is a colorless to white crystalline solid that is used in various chemical reactions and industrial applications. The compound is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a chlorine atom, and the carboxyl group is esterified with methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chlorobenzoate is used in various scientific research applications, including:
Quantitative Determination: It is used in the quantitative determination of chlorophenoxyisobutyrate and salicylic acid, which are metabolites of clofibrate and aspirin, respectively.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Catalysis Research: It is used in studies involving palladium-catalyzed reactions, such as hydrodehalogenation and Suzuki-Miyaura coupling, to explore new catalytic systems and reaction mechanisms.
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 4-chlorobenzoate (C8H7ClO2) is a chemical compound that is primarily used in organic synthesis It is known to interact with various enzymes and catalysts in different reactions .
Mode of Action
Methyl 4-chlorobenzoate undergoes various chemical reactions depending on the context. For instance, it undergoes room temperature Pd-mediated hydrodehalogenation with KF and polymethylhydrosiloxane (PMHS) to yield methyl benzoate . It also undergoes Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate .
Biochemical Pathways
The biochemical pathways affected by Methyl 4-chlorobenzoate are largely dependent on the specific reactions it is involved in. For instance, in the Suzuki-Miyaura coupling reaction, it contributes to the formation of biaryl compounds, which are important in pharmaceuticals and materials science .
Pharmacokinetics
Its metabolism and excretion would depend on the specific enzymes present in the body .
Result of Action
The molecular and cellular effects of Methyl 4-chlorobenzoate’s action are dependent on the specific reactions it is involved in. In the Suzuki-Miyaura coupling reaction, for example, it contributes to the formation of biaryl compounds .
Action Environment
The action, efficacy, and stability of Methyl 4-chlorobenzoate can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its reactivity in the Suzuki-Miyaura coupling reaction is enhanced by the presence of a palladium catalyst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-chlorobenzoate can be synthesized through the esterification of 4-chlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion.
Industrial Production Methods: In industrial settings, methyl 4-chlorobenzoate is produced by the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality.
Types of Reactions:
Hydrodehalogenation: Methyl 4-chlorobenzoate undergoes hydrodehalogenation in the presence of palladium catalysts and polymethylhydrosiloxane to yield methyl benzoate.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions with phenylboronic acid in the presence of bis-carbene palladium complex catalysts to form methyl (4-phenyl)benzoate.
Common Reagents and Conditions:
Hydrodehalogenation: Palladium catalysts, polymethylhydrosiloxane, potassium fluoride.
Suzuki-Miyaura Coupling: Phenylboronic acid, bis-carbene palladium complex catalysts.
Major Products Formed:
Hydrodehalogenation: Methyl benzoate.
Suzuki-Miyaura Coupling: Methyl (4-phenyl)benzoate.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-bromobenzoate: Similar in structure but with a bromine atom instead of chlorine.
Methyl 4-iodobenzoate: Contains an iodine atom in place of chlorine.
Methyl 4-fluorobenzoate: Contains a fluorine atom instead of chlorine.
Uniqueness: Methyl 4-chlorobenzoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
methyl 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNFVVDCCWUUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022148 | |
| Record name | Methyl p-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-46-1 | |
| Record name | Methyl 4-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chlorobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-chlorobenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-chloro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl p-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 4-CHLOROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0U80J80VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes methyl 4-chlorobenzoate useful in synthetic chemistry?
A1: Methyl 4-chlorobenzoate is a versatile building block in organic synthesis due to its reactivity towards nucleophilic substitution reactions. The presence of the chlorine atom allows for further functionalization through various cross-coupling reactions, leading to the formation of more complex molecules. [, ] For instance, it has been successfully employed in the synthesis of biphenyl compounds via palladium-catalyzed cross-coupling reactions. []
Q2: How does the position of the chlorine atom influence the reactivity of methyl chlorobenzoates?
A2: Studies on the reactivity of methyl chlorobenzoate isomers with trimethylstannyl anions revealed that the position of the chlorine atom significantly influences its reactivity. The para-substituted isomer, methyl 4-chlorobenzoate, exhibits higher reactivity compared to the meta isomer. This difference in reactivity is attributed to the energetic properties of the transition states involved in the radical nucleophilic substitution (SRN1) mechanism. []
Q3: Can you elaborate on the role of methyl 4-chlorobenzoate in the context of carboxylesterase research?
A3: Research on family VIII carboxylesterases explored the use of methyl 4-chlorobenzoate as a starting material for enzymatic amidation reactions. The study demonstrated that the enzyme EstCE1 could catalyze the irreversible amidation of amines with methyl 4-chlorobenzoate in an aqueous environment. This finding highlights the potential of specific enzymes to facilitate the synthesis of pharmaceutical compounds like moclobemide, utilizing methyl 4-chlorobenzoate as a precursor. []
Q4: Has the crystal structure of methyl 4-chlorobenzoate been determined?
A4: Yes, the crystal structure of methyl 4-chlorobenzoate has been determined. [] Interestingly, it is isostructural with methyl 4-iodobenzoate but not with methyl 4-chlorobenzoate. The crystal packing is characterized by a short Br⋯O interaction. []
Q5: Are there any known photodegradation products of compounds related to methyl 4-chlorobenzoate?
A5: Research on fenofibrate, a drug structurally similar to methyl 4-chlorobenzoate, revealed its photolability. Upon irradiation, fenofibrate degrades into several photoproducts, including 4-chloroperbenzoic acid and methyl 4-chlorobenzoate. [] This highlights the importance of considering potential photodegradation pathways and products for compounds containing similar structural motifs.
Q6: Are there any computational studies related to methyl chlorobenzoates?
A6: Yes, theoretical studies have been conducted to investigate the regioselectivity of methyl chlorobenzoate analogues in reactions with trimethylstannyl anions. These studies successfully explained the observed reactivity patterns based on the energetic properties of the transition states involved in the radical anion formation. []
Q7: Are there green chemistry approaches being explored with methyl 4-chlorobenzoate?
A7: Researchers are actively exploring greener synthetic methodologies involving methyl 4-chlorobenzoate. One study focused on optimizing the Suzuki-Miyaura cross-coupling reaction using methyl 4-chlorobenzoate as a substrate. [] The research aimed to achieve milder reaction conditions by utilizing a weak inorganic base and an ethanol/water solvent system, aligning with the principles of green chemistry. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
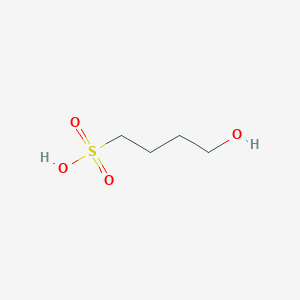
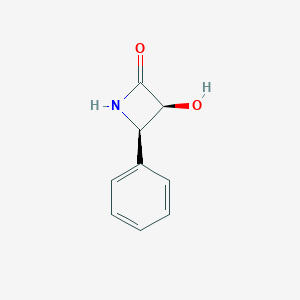
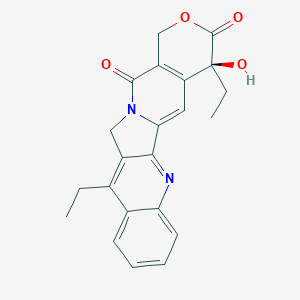
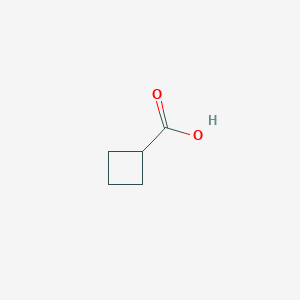
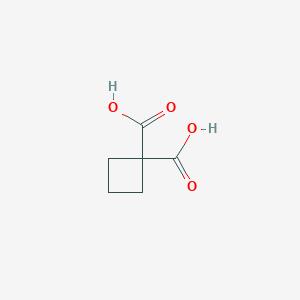
![10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193285.png)
